Fluorodopan

Vue d'ensemble

Description

Fluorodopa F 18 is a fluorinated analog of levodopa used as a diagnostic agent for positron emission tomography (PET) in the evaluation of Parkinsonian syndromes . It is used in a procedure called PET scan to help doctors see an image of the brain .

Synthesis Analysis

A one-pot two-step synthesis of 6-[18F]fluoro-l-DOPA ([18F]FDOPA) has been developed involving Cu-mediated radiofluorination of a pinacol boronate ester precursor .

Molecular Structure Analysis

The molecular structure of Fluorodopa can be analyzed using various tools such as MolView . These tools allow for the conversion of the molecule into a 3D model which can then be analyzed .

Chemical Reactions Analysis

The chemical reactions involving Fluorodopa are complex and require a deep understanding of chemistry . The reactions vary with the reactions involved, especially in the cases of chemicals in contact with air and mixing of chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fluorodopa can be analyzed using various methods . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Applications De Recherche Scientifique

1. Cancer Research

Fluorodopan has been studied in the context of cancer treatment, specifically for advanced colorectal cancer. In an early phase II study, fluorodopan showed limited effectiveness, achieving partial remission in one patient and stable disease in ten patients, although it did not significantly affect tumor regression or prolongation of survival (Nair, Moayeri, & Mittelman, 1980).

2. Fluorophore Dye Binding Peptides

Fluorodopan has been involved in research focusing on fluorophore dyes, which are crucial in biomedical research for assaying cellular constituents and physiology. A study created fluorophore dye-binding peptides, or 'fluorettes,' which have potential applications in fluorescent dye-based approaches both in vitro and in vivo (Rozinov & Nolan, 1998).

3. Antitrypanosomal Activity

Research on fluoroquinolones, which may include fluorodopan, has demonstrated in vitro activity against Trypanosoma brucei brucei, suggesting potential use in treating diseases caused by these parasites. These compounds have been found effective, particularly tetracyclic analogs (Nenortas, Burri, & Shapiro, 1999).

4. In Vivo Monitoring of Drug Metabolism

Fluorodopan derivatives like 5-fluorouracil have been monitored in vivo using nuclear magnetic resonance (NMR) for drug metabolism studies. This method allows for non-invasive, repeated analysis of chemical constituents in living organisms, offering insights into the drug's metabolic fate (Stevens et al., 1984).

5. Development of Fluorescent Amino Acids

Fluorodopan and related compounds are instrumental in developing fluorescent amino acids, vital for studying biological systems. These amino acids help in constructing fluorescent macromolecules like peptides and proteins, enabling real-time imaging and tracking of biological processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

6. Parkinson's Disease Research

Fluorodopan derivatives, such as L-[18F] fluorodopa, have been used in Parkinson's disease research. Studies using positron emission tomography (PET) have measured brain dopamine metabolism, providing insights into the disease's pathology and aiding in the development of therapeutic strategies (Leenders et al., 1986).

7. Synthetic Polymer Studies

Fluorimetry, involving fluorodopan, is a powerful tool in synthetic polymer research, revealing information about the distribution of species in polymer systems, mobility of chains, and polymer compatibility, contributing significantly to material science (Morawetz, 1979).

8. Lithium-Ion Batteries

Fluorodopan derivatives like 1-Fluoropropane-2-one have been explored as additives for lithium-ion batteries, enhancing performance, efficiency, and stability, thus contributing to the advancement of energy storage technology (Krämer, Schmitz, Passerini, Winter, & Schreiner, 2012).

9. Dental Health Research

Fluorodopan and its related compounds like fluoride have been central to dental health research, particularly in understanding caries and the role of fluoride in prevention and treatment, leading to paradigm shifts in dental care and public health policies (Fejerskov, 2004).

Mécanisme D'action

Safety and Hazards

Propriétés

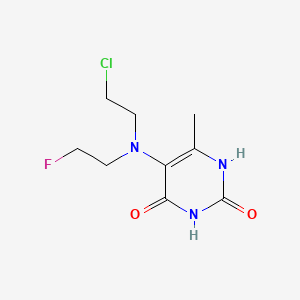

IUPAC Name |

5-[2-chloroethyl(2-fluoroethyl)amino]-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClFN3O2/c1-6-7(8(15)13-9(16)12-6)14(4-2-10)5-3-11/h2-5H2,1H3,(H2,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODACNRQBNVVGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)N(CCF)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232320 | |

| Record name | Fluorodopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorodopan | |

CAS RN |

834-91-3 | |

| Record name | 5-[(2-Chloroethyl)(2-fluoroethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorodopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorodopan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorodopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUORODOPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1EXJ975PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

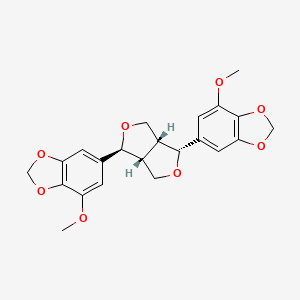

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B1208419.png)